N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imidazo[1,2-b]pyridazine core, along with the thiophene-2-sulfonamide moiety, makes this compound a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. One common method is the nucleophilic aromatic substitution (SNAr) reaction at the C6 position of the imidazo[1,2-b]pyridazine scaffold . The thiophene-2-sulfonamide moiety can be introduced through a sulfonation reaction, where thiophene is treated with chlorosulfonic acid, followed by coupling with the imidazo[1,2-b]pyridazine derivative .
Chemical Reactions Analysis
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. One of the key targets is the transforming growth factor-β activated kinase (TAK1), which is involved in cell growth, differentiation, and apoptosis. The compound inhibits the enzymatic activity of TAK1, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide:
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide: Known for its potential in chemical and biological research.
The uniqueness of this compound lies in its specific combination of the imidazo[1,2-b]pyridazine core and the thiophene-2-sulfonamide moiety, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-24-16-9-8-15-18-14(11-21(15)19-16)12-4-6-13(7-5-12)20-26(22,23)17-3-2-10-25-17/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDHDXZMBUHBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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